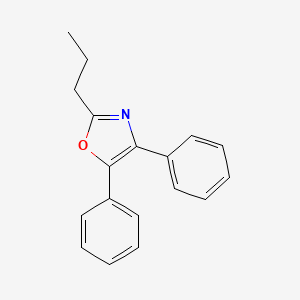

Oxazole, 4,5-diphenyl-2-propyl-

Description

Historical Context and Evolution of Oxazole (B20620) Chemistry

The journey of oxazole chemistry began in the late 19th and early 20th centuries, with the initial synthesis and characterization of the parent oxazole ring. Early methods, such as the Robinson-Gabriel synthesis, laid the groundwork for accessing this important heterocyclic system. Over the decades, the field has evolved significantly, with the development of more sophisticated and efficient synthetic methodologies allowing for the preparation of a wide array of substituted oxazoles. This has enabled chemists to systematically investigate the structure-activity relationships of these compounds, leading to the discovery of their diverse applications.

Significance of the 4,5-Diphenyl and 2-Propyl Substitution Pattern

The propyl group at the 2-position, being an alkyl substituent, further modifies the molecule's lipophilicity and steric profile. The interplay between the bulky aromatic phenyl groups and the flexible alkyl propyl chain is a key determinant of the compound's reactivity and its potential to interact with biological targets or function within advanced materials.

A closely related compound, Oxaprozin, which is 4,5-diphenyl-2-propionic acid oxazole, has been studied for its anti-inflammatory properties. Theoretical and vibrational studies of Oxaprozin provide insights into the structural and electronic effects of the 4,5-diphenyl substitution. ontosight.ainsf.gov

Overview of Research Trajectories for Aryl-Substituted Oxazole Derivatives

Research into aryl-substituted oxazoles is a vibrant and expanding area of organic chemistry. nih.gov Scientists are actively exploring novel synthetic routes to create diverse libraries of these compounds for various applications. uni.lu A significant focus of this research is the development of new catalysts and reaction conditions to achieve highly efficient and selective syntheses. nih.gov

Recent studies have highlighted the potential of 2,4,5-trisubstituted oxazoles in medicinal chemistry, with investigations into their anti-inflammatory and antiproliferative activities. thegoodscentscompany.com The exploration of their photophysical properties is another key research direction, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The ability to tune the electronic properties of the oxazole core through the introduction of different aryl and other substituents is a powerful tool in the design of new functional molecules. rsc.org

Interdisciplinary Relevance in Advanced Chemical Sciences

The unique properties of substituted oxazoles, including Oxazole, 4,5-diphenyl-2-propyl-, extend their relevance beyond traditional organic synthesis into various interdisciplinary fields. In medicinal chemistry, the oxazole scaffold is a common feature in many biologically active compounds. The specific substitution pattern of Oxazole, 4,5-diphenyl-2-propyl- makes it a candidate for investigation in drug discovery programs. nih.gov

In materials science, the photophysical properties of highly conjugated systems like diphenyl-substituted oxazoles are of great interest for the development of organic electronic materials. These compounds can serve as building blocks for polymers and other advanced materials with tailored optical and electronic properties. The inherent stability and synthetic accessibility of the oxazole ring make it an attractive component in the design of new functional materials.

Interactive Data Tables

Below are interactive tables summarizing key information related to Oxazole, 4,5-diphenyl-2-propyl- and related compounds.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted XLogP3 |

|---|---|---|---|

| Oxazole, 4,5-diphenyl-2-propyl- | C18H17NO | 263.34 | - |

| Oxazole, 4,5-diphenyl-2-((propylamino)methyl)monohydrochloride | C19H21ClN2O | 328.84 | - |

| Oxaprozin (4,5-diphenyl-2-propionic acid oxazole) | C18H15NO3 | 293.32 | - |

| Method | Starting Materials | Key Features |

|---|---|---|

| From α-Methylene Ketones | α-Methylene ketones, Aldehydes | Involves nitrosation, condensation, and reduction steps. |

| From Amide Nitrogen-Substituted α-Amino Amides | Amide nitrogen-substituted α-amino amides | Two-step reaction, does not require transition metal catalysts. chemicalbook.com |

| Chemoselective O-Acylations and Intramolecular Wittig Reactions | - | Utilizes in situ formed phosphorus ylides as key intermediates. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

20662-95-7 |

|---|---|

Molecular Formula |

C18H17NO |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

4,5-diphenyl-2-propyl-1,3-oxazole |

InChI |

InChI=1S/C18H17NO/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3 |

InChI Key |

WMXSHYISEBGYTE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Oxazole, 4,5 Diphenyl 2 Propyl

Electrophilic Aromatic Substitution Reactions of the Oxazole (B20620) Ring

The oxazole nucleus is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. pharmaguideline.com The presence of the electronegative oxygen atom and the pyridine-type nitrogen atom deactivates the ring towards attack by electrophiles. pharmaguideline.comnumberanalytics.com However, the introduction of electron-donating groups onto the ring can facilitate such reactions. numberanalytics.comtandfonline.com For "Oxazole, 4,5-diphenyl-2-propyl-", the phenyl groups at the 4 and 5 positions can influence the reactivity of the oxazole core.

Electrophilic substitution, when it does occur, typically proceeds at the C5 position, followed by the C4 and then the C2 position in terms of reactivity. pharmaguideline.comtandfonline.com Reactions like nitration and sulfonation are generally difficult to achieve unless the ring is activated. pharmaguideline.comyoutube.com

Nucleophilic Additions and Substitutions on the Oxazole Core

Nucleophilic attack on the oxazole ring is more common than electrophilic substitution. pharmaguideline.com The most electron-deficient position, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.comtandfonline.com Deprotonation at the C2 position can be achieved using a strong base, leading to the formation of a 2-lithio-oxazole. wikipedia.org However, these intermediates can be unstable and may undergo ring-opening to form isonitriles. pharmaguideline.comwikipedia.org

Nucleophilic aromatic substitution is rare and typically requires the presence of a good leaving group at the C2 position. tandfonline.comcutm.ac.in In many instances, nucleophilic attack leads to cleavage of the oxazole ring rather than substitution. pharmaguideline.com

Cycloaddition Chemistry: Diels-Alder Reactivity as a Diene

Oxazoles can participate as the diene component in Diels-Alder reactions, a property attributed to the furan-type oxygen atom at the 1-position. pharmaguideline.comresearchgate.net This reactivity provides a valuable route to the synthesis of pyridines and furans. wikipedia.orgresearchgate.net The electron-deficient nature of the oxazole ring means it typically participates in inverse-electron-demand Diels-Alder reactions. clockss.org However, the presence of electron-donating substituents can enable normal-electron-demand Diels-Alder reactions. pharmaguideline.comclockss.org

The reactivity of the oxazole in cycloadditions is enhanced by the presence of electron-releasing groups on the ring. pharmaguideline.com The reaction of "Oxazole, 4,5-diphenyl-2-propyl-" in Diels-Alder reactions would be influenced by the electronic nature of the phenyl and propyl substituents. Activation of the oxazole nitrogen with a Lewis or Brønsted acid can also facilitate the cycloaddition. acs.orgscilit.comnih.govacs.org For example, 2,5-diphenyloxazole (B146863) has been shown to undergo cycloaddition with styrenes. acs.orgacs.org

Table 1: Examples of Diels-Alder Reactions with Oxazole Derivatives

| Oxazole Derivative | Dienophile | Product Type | Reference |

| 5-Ethoxy-2-phenyloxazole | Phenyl-1,2,4-triazole-3,5-dione (PTAD) | Triazoline adduct | clockss.org |

| 5-Ethoxyoxazoles | Dimethyl maleate | Pyridine (B92270) derivative | researchgate.net |

| 2,5-Diphenyloxazole | Styrene | Bicyclic adduct | acs.orgacs.org |

Transformations of the 2-Propyl Side Chain

The 2-propyl side chain of "Oxazole, 4,5-diphenyl-2-propyl-" can undergo reactions typical of alkyl groups. However, its reactivity can be influenced by the adjacent oxazole ring. Direct alkylation of oxazoles at the C2 position with alkyl halides has been achieved using palladium catalysis. mdpi.com While this is a synthetic route, it also points to the possibility of functionalizing the existing propyl group under certain conditions. Oxidation of the alkyl side chain is also a potential transformation.

Reactions Involving the 4,5-Diphenyl Moieties

The two phenyl groups at positions 4 and 5 of the oxazole ring can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing influence of the oxazole ring on these substitutions would be a factor. The synthesis of 2-alkylthio-4,5-diphenyloxazoles has been reported, indicating that the diphenyl-oxazole core is stable to certain reaction conditions. nih.gov

Ring-Opening and Rearrangement Pathways of Oxazoles

Oxazole rings can undergo cleavage under various conditions, including oxidation and reduction. pharmaguideline.com Oxidation with reagents like potassium permanganate (B83412) or chromic acid can lead to ring-opened products. pharmaguideline.com A study on the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) resulted in the formation of an imide and benzoic acid. wikipedia.org

Deprotonation at the C2 position can also lead to ring-opening, forming an equilibrium with an enolate-isonitrile species. wikipedia.org Furthermore, photochemical reactions can induce rearrangements. For instance, irradiation of 4,5-diphenylisoxazole, a related heterocycle, can lead to the formation of phenanthro[9,10-d]-oxazole and α-benzoylphenylacetonitrile. ias.ac.in Silver-catalyzed intramolecular cyclization and oxazole ring-opening reactions have been developed for the synthesis of isoquinolones. acs.org The reaction of oxazoles with singlet oxygen can also lead to ring-opened triamides. acs.org

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of oxazole reactions are investigated using a variety of techniques. Kinetic studies, such as those employing transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, have been used to understand the oxidation of oxazole by OH radicals in the atmosphere. rsc.orgresearchgate.net These studies revealed that OH-addition to the carbon atoms is significantly faster than H-abstraction. rsc.orgresearchgate.net

Spectroscopic methods are crucial for elucidating reaction pathways and identifying transient intermediates. For example, anion photodetachment spectroscopy has been used to probe the diradical intermediate in the ring-opening of oxazole. rsc.org The photochemical rearrangement of isoxazoles to oxazoles has been studied using computational methods (CASSCF and MP2-CAS) to map out the reaction pathways and identify key intermediates like nitrile ylides. nih.govacs.org FT-IR spectroscopy is used to monitor the formation of products in various reactions, such as the synthesis of new oxazole derivatives. researchgate.net

Advanced Spectroscopic and Computational Characterization of Oxazole, 4,5 Diphenyl 2 Propyl

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the chemical bonds within a molecule. The vibrational modes of Oxazole (B20620), 4,5-diphenyl-2-propyl- are dictated by the interplay of its constituent parts: the oxazole ring, the two phenyl substituents, and the propyl group.

In the FT-IR spectrum, characteristic absorption bands are expected. The C=N stretching vibration of the oxazole ring typically appears in the region of 1680-1620 cm⁻¹. The C=C stretching vibrations of the phenyl rings are anticipated to produce several bands in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the oxazole ether linkage is often observed around 1250-1020 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic phenyl rings and the aliphatic propyl group will be visible above 3000 cm⁻¹ and in the 2960-2850 cm⁻¹ region, respectively.

Complementing the FT-IR data, the FT-Raman spectrum provides insights into the non-polar bonds and symmetric vibrations. The symmetric breathing modes of the phenyl rings are often strong in the Raman spectrum. The specific vibrational frequencies obtained from both techniques allow for a detailed assignment of the bonding framework of Oxazole, 4,5-diphenyl-2-propyl-.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for Oxazole, 4,5-diphenyl-2-propyl-

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| Phenyl Rings | Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Propyl Group | Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Oxazole Ring | C=N Stretch | 1680-1620 | 1680-1620 |

| Phenyl Rings | C=C Stretch | 1600-1450 | 1600-1450 |

| Propyl Group | CH₂/CH₃ Bending | 1470-1430 | 1470-1430 |

| Oxazole Ring | C-O-C Stretch | 1250-1020 | Weak or inactive |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise determination of molecular structure in solution. Through various NMR experiments, the connectivity and spatial arrangement of atoms in Oxazole, 4,5-diphenyl-2-propyl- can be unequivocally established.

The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons. For Oxazole, 4,5-diphenyl-2-propyl-, distinct signals are expected for the protons of the two phenyl groups and the propyl chain. The aromatic protons of the phenyl rings will likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons of the propyl group will resonate in the upfield region. The methylene (B1212753) protons adjacent to the oxazole ring are expected to be a triplet, the central methylene protons a sextet, and the terminal methyl protons a triplet.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of Oxazole, 4,5-diphenyl-2-propyl- will show distinct signals for the carbons of the oxazole ring, the phenyl groups, and the propyl chain. The quaternary carbons of the oxazole ring and the ipso-carbons of the phenyl rings will have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Oxazole, 4,5-diphenyl-2-propyl-

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl | -CH₂- (adjacent to oxazole) | Triplet | ~30-40 |

| Propyl | -CH₂- (central) | Sextet | ~20-30 |

| Propyl | -CH₃ | Triplet | ~10-15 |

| Phenyl | Aromatic Protons | Multiplet (7.0-8.0) | ~125-140 |

| Oxazole | C2 | - | ~160-170 |

| Oxazole | C4 | - | ~135-145 |

| Oxazole | C5 | - | ~145-155 |

Two-dimensional NMR experiments provide further structural insights by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum will show correlations between coupled protons. For Oxazole, 4,5-diphenyl-2-propyl-, this will be crucial for confirming the connectivity within the propyl chain, showing correlations between the adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This experiment will definitively link the proton signals of the propyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the propyl group and the oxazole ring, and between the phenyl groups and the oxazole ring. For instance, correlations between the methylene protons of the propyl group and the C2 carbon of the oxazole ring would confirm their attachment.

The phenyl groups in Oxazole, 4,5-diphenyl-2-propyl- are not fixed in space and can rotate around the single bond connecting them to the oxazole ring. Variable temperature (VT) NMR studies can provide information about the energy barrier to this rotation. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for the ortho- and meta-protons of the phenyl rings, which might be averaged at room temperature.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For Oxazole, 4,5-diphenyl-2-propyl- (C₂₀H₁₉NO), the calculated exact mass can be compared to the experimentally determined mass to confirm the elemental composition. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for such a molecule might include the loss of the propyl group or cleavage of the oxazole ring, leading to characteristic fragment ions that help to piece together the molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of moderately polar organic compounds. In ESI-MS analysis of Oxazole, 4,5-diphenyl-2-propyl-, the molecule would be expected to be detected as a protonated molecular ion, [M+H]⁺, due to the basicity of the nitrogen atom in the oxazole ring. This would allow for the accurate confirmation of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) using ESI would provide the exact mass of the ion, enabling the determination of its elemental composition and confirming the molecular formula, C₁₈H₁₇NO. While direct ESI-MS data for the target compound is not available, mass spectrometric data for analogous oxazoles demonstrates the utility of the technique. For instance, GC-MS data for the related compound 2,5-Diphenyloxazole (B146863) shows characteristic fragmentation patterns that help in structural elucidation. nih.gov

Table 1: Representative Mass Spectrometry Data for an Analogous Oxazole Compound

| Compound Name | Technique | Key Fragments (m/z) |

|---|---|---|

| 4,5-dimethyl-2-propyloxazole | GC-MS (EI) | 139 (M⁺), 111, 110, 43, 124 nih.gov |

| 2,5-Diphenyloxazole | GC-MS (EI) | 221 (M⁺), 118, 91, 105, 77 nih.gov |

This table presents data for structurally related compounds to illustrate typical mass spectrometric behavior.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Evaluation

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are vital for evaluating the photophysical properties of conjugated organic molecules. The chromophore in Oxazole, 4,5-diphenyl-2-propyl- is the 4,5-diphenyloxazole (B1616740) core. This system is known to be highly fluorescent and is used in applications like scintillators and laser dyes. wikipedia.orgchemicalbook.com

The photophysical properties are expected to be similar to those of 2,5-Diphenyloxazole (PPO), a well-studied compound where the propyl group at position 2 is replaced by a phenyl group. The absorption spectrum is anticipated to show intense bands in the UV region, corresponding to π-π* transitions within the conjugated system. Following excitation, the molecule is expected to exhibit strong fluorescence. The propyl group at the 2-position is not expected to significantly alter the primary absorption and emission wavelengths, as it is not part of the main conjugated system, but it may influence the quantum yield and lifetime.

Studies on PPO show an absorption maximum around 303 nm and a fluorescence emission peak around 385 nm, with a high fluorescence quantum yield, often approaching 1.0 in non-polar solvents like cyclohexane. wikipedia.orgomlc.org

Table 2: Photophysical Properties of 2,5-Diphenyloxazole (PPO) in Cyclohexane

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λ_abs) | 302.8 nm | omlc.org |

| Molar Extinction Coefficient | 35,700 cm⁻¹/M | omlc.org |

| Emission Maximum (λ_em) | ~385 nm | wikipedia.org |

| Fluorescence Quantum Yield (Φ_F) | 1.0 | omlc.org |

This data for the closely related compound PPO serves as a benchmark for the expected photophysical properties of Oxazole, 4,5-diphenyl-2-propyl-.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice.

For Oxazole, 4,5-diphenyl-2-propyl-, a single crystal suitable for X-ray diffraction would need to be grown. The analysis would reveal the planarity of the central oxazole ring and the dihedral angles of the two phenyl rings relative to it. It is expected that the 4,5-diphenyloxazole core would be nearly planar. researchgate.net The propyl group attached to the C2 position would exhibit conformational flexibility.

While a crystal structure for Oxazole, 4,5-diphenyl-2-propyl- is not present in the searched literature, crystal structures for the parent compound 2,5-Diphenyloxazole are available and confirm the near-planar geometry of the diphenyl-oxazole system. nih.govresearchgate.net The crystallographic data would be essential for understanding intermolecular interactions, such as π-stacking between the phenyl rings, which influence the material's bulk properties.

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools for investigating molecular properties that can complement and predict experimental results.

Density Functional Theory (DFT) is a widely used computational method for predicting the optimized geometry and electronic properties of molecules. A DFT calculation for Oxazole, 4,5-diphenyl-2-propyl-, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield the lowest-energy conformation of the molecule.

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic excitation energy and chemical reactivity. DFT calculations on related oxazole derivatives have been successfully used to study their molecular structure and properties.

The Hartree-Fock (HF) method is another fundamental ab initio approach for approximating the ground-state wavefunction and energy of a molecule. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations are valuable for providing a qualitative understanding of the electronic structure and serve as a starting point for more sophisticated computational methods. For Oxazole, 4,5-diphenyl-2-propyl-, an HF calculation would provide insights into its ground state electronic configuration and orbital energies.

Both DFT and HF methods can be employed to predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing theoretical support for the experimental UV-Vis data.

Furthermore, calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. These theoretical spectra, when compared with experimental data, can aid in the assignment of specific vibrational modes to different functional groups within the molecule. For instance, the NIST database contains the experimental IR spectrum for 2,5-Diphenyloxazole , which could be used as a reference to validate theoretical predictions for the target compound. nist.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to confirm the molecular structure.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of Oxazole, 4,5-diphenyl-2-propyl- are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In oxazole derivatives, the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is centered on the electron-deficient parts. For Oxazole, 4,5-diphenyl-2-propyl-, the phenyl groups at the 4 and 5 positions, along with the oxazole ring, constitute a delocalized π-electron system. Computational studies on similar structures, like 2,5-diphenyl-4-methyloxazole, reveal that the HOMO and LUMO energy levels are influenced by the substituents. nih.gov The phenyl groups tend to pull the electron density of the LUMO, while the HOMO density remains largely associated with the core oxazole ring. nih.gov

The HOMO-LUMO gap is a key determinant of the molecule's electronic absorption properties. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be probed by UV-Vis spectroscopy. For a related compound, 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, the experimental optical band gap was determined to be approximately 3.84 eV, indicating semiconductor properties. researchgate.net Theoretical calculations for oxazole itself show a HOMO-LUMO gap of 6.957 eV, suggesting it is more stable than benzene. nih.gov The introduction of phenyl and propyl substituents on the oxazole core in Oxazole, 4,5-diphenyl-2-propyl- is expected to lower this gap, leading to absorption in the near-UV region.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Oxazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

| Oxazole | - | - | 6.957 | DFT |

| Pt(bipy)Cl4 | - | - | 1.68699 | LSDA/SDD |

| Pt(en)Cl4 | - | - | 2.05500 | LSDA/SDD |

| Pt(dach)Cl4 | - | - | 2.11760 | LSDA/SDD |

Note: Data for Oxazole, 4,5-diphenyl-2-propyl- is not directly available and is inferred from related structures.

Calculation of Nonlinear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, like Oxazole, 4,5-diphenyl-2-propyl-, are of significant interest for their potential nonlinear optical (NLO) properties. These properties arise from the interaction of the molecule with intense electromagnetic fields, such as those from lasers, leading to phenomena like second-harmonic generation. The key molecular parameter governing NLO activity is the first-order hyperpolarizability (β).

Computational methods, particularly DFT, have become a reliable tool for predicting the NLO properties of organic materials. researchgate.net For a structurally similar compound, Oxaprozin (4,5-diphenyl-2-(2-oxazole)propionic acid), the first-order hyperpolarizability was calculated to be 1.117 x 10⁻³⁰ esu using the Hartree-Fock method. researchgate.net This value suggests that 4,5-diphenyloxazole derivatives possess notable NLO activity. The NLO response is strongly linked to intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group through a π-conjugated bridge. nih.gov In Oxazole, 4,5-diphenyl-2-propyl-, the diphenyl-substituted oxazole core acts as the π-system.

Table 2: Calculated NLO Properties for a Related Compound (Oxaprozin)

| Property | Calculated Value | Unit | Method |

| First-order Hyperpolarizability (β) | 1.117 x 10⁻³⁰ | esu | HF/6-31G(d) |

Note: The NLO properties of Oxazole, 4,5-diphenyl-2-propyl- are expected to be of a similar order of magnitude.

Investigation of Intermolecular Interactions and Dimerization

The solid-state properties and biological activity of Oxazole, 4,5-diphenyl-2-propyl- are influenced by intermolecular interactions. Computational studies can elucidate the nature and strength of these interactions, including hydrogen bonding and van der Waals forces, which can lead to the formation of dimers or larger aggregates.

For the related compound Oxaprozin, theoretical studies have investigated the possibility of dimerization through intermolecular hydrogen bonding. researchgate.net Specifically, a hydrogen bond can form between the hydroxyl group of the propionic acid moiety of one molecule and the carbonyl group of another. researchgate.net This was supported by shifts in the calculated vibrational frequencies of the O-H and C=O stretching modes in the dimeric structure compared to the monomer. researchgate.net

In the case of Oxazole, 4,5-diphenyl-2-propyl-, which lacks a hydroxyl or carbonyl group for strong hydrogen bonding, the primary intermolecular interactions would be weaker van der Waals forces and potential π-π stacking between the phenyl rings of adjacent molecules. The propyl group would contribute to these interactions through hydrophobic contacts. While weaker than hydrogen bonds, these interactions can still significantly influence the crystal packing and physical properties of the compound. Computational analysis of the dimer of Oxazole, 4,5-diphenyl-2-propyl- would involve optimizing the geometry of the interacting pair to find the most stable configuration and calculating the binding energy. This analysis is crucial for understanding its solid-state behavior and its interactions in a biological environment.

Applications in Materials Science and Chemical Technologies

Photoluminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4,5-diphenyloxazole (B1616740) are recognized for their strong photoluminescence, a property that is crucial for the development of organic light-emitting diodes (OLEDs). These compounds often serve as efficient blue-emitting materials, a key component for full-color displays and white lighting applications.

In a recent study, a dual-core structure incorporating a 4,5-diphenyloxazole derivative, specifically 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO) and 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP), was developed as a high-efficiency deep blue emitter for OLEDs. nih.gov These materials exhibited high photoluminescence quantum yields of 82% and 88%, respectively, emitting deep blue light. nih.gov When utilized as the emitting layer in non-doped devices, TPO-AP achieved a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. nih.gov The incorporation of the oxazole (B20620) moiety helps in maintaining charge balance, even at high current densities, which is critical for the performance and stability of OLED devices. nih.gov

Another related compound, 2-Methyl-4,5-diphenyloxazole, is noted for its role in enhancing light emission efficiency and color purity in OLED technologies. chemimpex.com The structural similarity of Oxazole, 4,5-diphenyl-2-propyl- suggests that it could also exhibit favorable photoluminescent properties, potentially serving as a blue emitter or a host material in OLED fabrication. The propyl group might further influence its solubility and film-forming characteristics, which are important for device processing.

Table 1: Performance of 4,5-Diphenyloxazole Derivatives in OLEDs

| Compound | Role | Maximum Emission Wavelength (nm) | Photoluminescence Quantum Yield (%) | External Quantum Efficiency (%) |

|---|---|---|---|---|

| TPO-AP | Emitter | 443 | 88 | 4.26 |

This data is based on research on related 4,5-diphenyloxazole derivatives and is indicative of the potential performance of Oxazole, 4,5-diphenyl-2-propyl-. nih.gov

Fluorescent Chemical Sensors and Probes

The fluorescence of oxazole derivatives can be sensitive to their local environment, a characteristic that can be exploited for the development of chemical sensors. While direct studies on Oxazole, 4,5-diphenyl-2-propyl- as a fluorescent sensor are not available, research on related compounds provides a strong proof-of-concept.

For instance, a study on 4-{N,N-bis[2-phenyl-4-benzylidene-1,3-oxazol-5(4H)-one]amino}benzaldehyde demonstrated non-monotonic solvatochromism, a large Stokes' shift, and high fluorescence quantum yield, indicating its potential as a fluorescent dye and sensor. researchgate.net The spectral properties of such compounds are influenced by solvent polarity, which can be used to probe the microenvironment of a system. researchgate.net

The core structure of Oxazole, 4,5-diphenyl-2-propyl- possesses the necessary fluorophore. By functionalizing the propyl group with specific recognition moieties, it is conceivable to design fluorescent probes for detecting ions, molecules, or changes in pH. The phenyl groups can also be modified to tune the photophysical properties and enhance selectivity.

Components in Organic Electronic and Optoelectronic Devices

Beyond OLEDs, the electrical properties of diphenyloxazole derivatives make them suitable for a range of organic electronic and optoelectronic applications. These compounds can act as n-type (electron-transporting) materials, which are essential for the efficient operation of many organic electronic devices.

For example, 2-Methyl-4,5-diphenyloxazole is applied in the formulation of organic photovoltaic cells, where it contributes to improved energy conversion efficiency. chemimpex.com In another study, a series of diphenylanthrazoline molecules were shown to be promising n-type semiconductors for organic electronics, significantly enhancing the efficiency and brightness of polymer light-emitting diodes when used as the electron-transport layer. acs.org

The electron-accepting nature of the oxazole ring in Oxazole, 4,5-diphenyl-2-propyl- suggests its potential as an electron-transporting material. Its solubility, which can be tuned by the propyl group, is a key advantage for solution-based processing of large-area electronic devices.

Ligands in Catalysis and Coordination Chemistry

The nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This opens up the possibility of using oxazole derivatives as ligands in catalysis and coordination chemistry.

While research on the catalytic applications of Oxazole, 4,5-diphenyl-2-propyl- is scarce, the broader class of oxazolines and thiazolines, which are structurally related, are extensively used as ligands in asymmetric catalysis. acs.orgwikipedia.org These ligands can form chiral complexes with metals, which are then used to catalyze stereoselective reactions.

A study on the dearomative cycloaddition of azoles mentions that partially saturated azoles like oxazolines have found extensive use as ligands in asymmetric catalysis due to their embedded donor atoms. acs.org Although Oxazole, 4,5-diphenyl-2-propyl- is an aromatic oxazole, the fundamental coordinating ability of the nitrogen atom remains. Further research could explore the synthesis of chiral derivatives of this compound and their application in catalytic processes.

Scintillation Applications in Radiation Detection

One of the most well-established applications of diphenyloxazole derivatives is in the field of radiation detection. 2,5-Diphenyloxazole (B146863) (PPO) is a widely used organic scintillator. acs.org Scintillators are materials that emit light when exposed to ionizing radiation. This light can then be detected by a photosensor, providing a means to detect and measure the radiation.

PPO is used as a wavelength shifter, converting the short-wavelength light produced by the primary scintillator into longer-wavelength light that is more easily detected. acs.org Its output spectrum peaks at 385 nm. acs.org

Research has also focused on incorporating diphenyloxazole moieties into polymers to create plastic scintillators. A study on detecting beta-radiation utilized a plastic scintillator containing a 2,5-diphenyloxazole-functionalized conjugated polyfluorene. nih.gov This covalent integration led to enhanced detection efficiency through efficient energy transfer. nih.gov

Given the structural similarity, Oxazole, 4,5-diphenyl-2-propyl- is expected to possess scintillation properties. The propyl group could enhance its solubility in organic matrices used for liquid and plastic scintillators, potentially improving the homogeneity and performance of the detector.

Table 2: Properties of 2,5-Diphenyloxazole (PPO) as a Scintillator

| Property | Value |

|---|---|

| IUPAC Name | 2,5-Diphenyl-1,3-oxazole |

| Emission Peak | 385 nm |

| Molar Mass | 221.26 g/mol |

| Melting Point | 71-74 °C |

Data from various sources. acs.orgsigmaaldrich.commedchemexpress.comkoreascience.kr

Corrosion Inhibition Studies Utilizing Oxazole Derivatives

Oxazole derivatives have emerged as a promising class of corrosion inhibitors, particularly for steel in acidic environments. chula.ac.th Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. chula.ac.th

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal. chula.ac.th This interaction can be either physisorption (electrostatic) or chemisorption (covalent bonding).

A study on oxazole derivatives as corrosion inhibitors for 316L stainless steel in sulfamic acid solutions demonstrated inhibition efficiencies of up to 91%. researchgate.net The adsorption of these inhibitors was found to follow the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net

The structure of Oxazole, 4,5-diphenyl-2-propyl- contains all the necessary features for a potent corrosion inhibitor: the N and O heteroatoms in the oxazole ring and the extensive π-system of the phenyl groups. The propyl group could further influence its solubility and the packing of the protective film on the metal surface.

Table 3: Corrosion Inhibition Mechanisms of Oxazole Derivatives

| Mechanism | Description |

|---|---|

| Adsorption | Molecules adhere to the metal surface through physical or chemical bonding. |

| Protective Film Formation | The adsorbed layer acts as a barrier, preventing contact with corrosive agents. |

| Electrochemical Modulation | The inhibitor can affect either the anodic (metal dissolution) or cathodic (hydrogen evolution) reactions, or both. |

Based on general studies of oxazole derivatives as corrosion inhibitors. chula.ac.th

Role in Polymer Science and Advanced Soft Materials

The incorporation of functional moieties like diphenyloxazole into polymer chains can lead to the development of advanced soft materials with tailored optical and electronic properties.

Research has demonstrated the synthesis of polymers containing the 2,5-diphenyloxazole scintillant moiety in both the main chain and as a side chain. acs.org Copolymers of acrylate (B77674) monomers functionalized with 4-chloro-2,5-diphenyloxazole and methyl methacrylate (B99206) exhibited high thermal stability and well-defined fluorescence characteristic of the diphenyloxazole chromophore. acs.org Furthermore, a poly(aryl ether) containing 4-chloro-2,5-diphenyloxazole in the main chain also showed excellent thermal stability. acs.org

These studies highlight the potential of using Oxazole, 4,5-diphenyl-2-propyl- as a monomer or a functional additive in polymer synthesis. The propyl group could act as a flexible spacer or a point of attachment for polymerization. The resulting polymers could find applications as plastic scintillators, fluorescent materials, or components in organic electronic devices. Another study detailed the covalent incorporation of 4-hydroxymethyl-2,5-diphenyloxazole into sol-gel matrices, creating transparent, colorless, monolithic glasses with scintillating properties. This demonstrates the versatility of diphenyloxazole derivatives in creating hybrid organic-inorganic materials.

Structure Property Relationship Studies and Molecular Design Principles for 4,5 Diphenyl 2 Propyl Oxazole Derivatives

Impact of Substituent Electronic and Steric Effects on Spectroscopic Signatures

The spectroscopic signatures of 4,5-diphenyl-2-propyl-oxazole derivatives are highly sensitive to the electronic and steric nature of substituents on the phenyl rings. These modifications alter the electron density distribution within the molecule, directly impacting how it interacts with electromagnetic radiation.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 4- or 5-phenyl rings significantly influences the UV-visible absorption spectra. For instance, in studies of analogous 2,5-diaryl- and 2,4,5-triaryloxazoles, adding strong electron-donating groups like dimethylamino (-N(CH₃)₂) or methoxy (B1213986) (-OCH₃) to a phenyl ring causes a bathochromic (red) shift in the maximum absorption wavelength (λ_max). hkbu.edu.hk This shift occurs because these groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO energy gap and requiring less energy to induce an electronic transition. irjweb.comnih.gov Conversely, electron-withdrawing groups would be expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, also affecting the absorption profile. The third absorption band observed in similar conjugated systems is often assigned to a charge transfer (CT) transition. nih.gov

These electronic alterations are also reflected in Nuclear Magnetic Resonance (NMR) spectra. The chemical shifts of protons and carbons on the oxazole (B20620) and phenyl rings are modulated by the electron-donating or withdrawing character of nearby substituents, providing a detailed map of the electronic environment throughout the molecule. researchgate.net

Table 1: Effect of p-Substituent on the Spectroscopic Properties of Model Oxazole Derivatives This table presents data from analogous 5-methyl-4-acetyl-2-(p-substituted-phenyl) oxazoles to illustrate the impact of electronic effects on spectroscopic signatures.

| Substituent (on p-position of 2-phenyl ring) | Substituent Type | λ_abs (nm) | Reference |

| -CH₃ | Weak EDG | 309 | hkbu.edu.hk |

| -OCH₃ | Moderate EDG | 321 | hkbu.edu.hk |

| -N(CH₃)₂ | Strong EDG | 370 | hkbu.edu.hk |

| -N(C₆H₅)₂ | Strong EDG | 382 | hkbu.edu.hk |

Correlation Between Molecular Structure and Photophysical Attributes

The photophysical properties of 4,5-diphenyl-2-propyl-oxazole derivatives, such as fluorescence emission, quantum yield, and Stokes shift, are directly correlated with their molecular structure. Many oxazole derivatives are known for their strong luminescence in the UV-visible region. bohrium.com

A key factor governing fluorescence is the potential for Intramolecular Charge Transfer (ICT) upon photoexcitation. hkbu.edu.hk In a molecule with a donor-π-acceptor (D-π-A) arrangement, light absorption promotes an electron from a donor-rich part of the molecule to an acceptor-rich part. nih.gov For oxazole derivatives, attaching a strong electron-donating group to one of the phenyl rings can create such a D-π-A system, where the oxazole core acts as the π-bridge. hkbu.edu.hknih.gov

This ICT state often results in several key photophysical phenomena:

Large Stokes Shift: The significant change in electron distribution between the ground and excited states leads to a large energy difference between the absorption and emission maxima, which is a desirable trait for fluorescent probes. researchgate.net

Solvatochromism: The emission wavelength becomes highly sensitive to the polarity of the surrounding solvent. hkbu.edu.hkresearchgate.net In polar solvents, the large dipole moment of the ICT excited state is stabilized, lowering its energy and causing a red shift in the fluorescence spectrum.

High Fluorescence Quantum Yield (Φ_F): In certain structures, the ICT process can lead to highly efficient emission. For example, a derivative with a diphenylamino group (a strong donor) was found to have a high quantum yield and a large change in dipole moment (Δμ = 13.3 D) upon excitation, confirming a highly efficient ICT process. hkbu.edu.hk

Extending the π-conjugation, for instance by replacing a phenyl group with a styryl or other larger aromatic system, is another strategy to systematically red-shift the emission wavelength, moving it across the visible spectrum from blue to orange. researchgate.net

Table 2: Correlation of Molecular Structure with Photophysical Properties in Model Oxazole Dyes This table includes data for analogous oxazole derivatives to demonstrate structure-photophysical property relationships.

| Compound/Structural Feature | Emission Max (λ_em) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Structural Trait | Reference |

| MMPAO | 425 nm (in MeCN) | - | 0.01 | Weak Donor (-CH₃) | hkbu.edu.hk |

| MOPAO | 430 nm (in MeCN) | - | 0.02 | Moderate Donor (-OCH₃) | hkbu.edu.hk |

| MDMAPAO | 520 nm (in MeCN) | - | 0.02 | Strong Donor (-N(CH₃)₂) | hkbu.edu.hk |

| MDPAPAO | 525 nm (in MeCN) | - | 0.40 | Strong Donor (-N(C₆H₅)₂) | hkbu.edu.hk |

| 2,5-diaryloxazole | 400-465 nm | 50-90 nm | - | Basic diaryl structure | researchgate.net |

| 2-styryloxazole | >450 nm | 125-208 nm | - | Extended π-conjugation | researchgate.net |

Influence of Substituent Pattern on Chemical Reactivity Profiles

The inherent reactivity of the oxazole ring is significantly modulated by the electronic properties of its substituents. For a generic 4,5-diphenyl-2-propyl-oxazole, the reactivity follows established patterns for the oxazole heterocycle.

Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus resistant to electrophilic attack unless activated by electron-releasing substituents. pharmaguideline.comtandfonline.com When such activating groups are present on the 4- and 5-phenyl rings, they increase the electron density of the heterocyclic core, facilitating electrophilic substitution. The typical order of reactivity for electrophilic attack on the oxazole ring is C4 > C5 > C2. pharmaguideline.com However, with the C4 and C5 positions already occupied by phenyl groups, any further substitution would likely occur on the phenyl rings themselves, directed by the oxazole moiety and any other substituents present.

Nucleophilic Substitution: Nucleophilic attack preferentially occurs at the most electron-deficient C2 position. pharmaguideline.comcutm.ac.in The presence of the electron-donating propyl group at C2 may slightly deactivate this position compared to an unsubstituted oxazole. However, this position remains the most susceptible to attack by strong nucleophiles or organometallic reagents (metallation). pharmaguideline.com If the propyl group were replaced by a good leaving group (like a halogen), nucleophilic substitution at C2 would be highly favorable. cutm.ac.in

Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions. pharmaguideline.comtandfonline.com This reactivity is enhanced by electron-donating substituents on the ring, which would include the phenyl groups at the C4 and C5 positions. pharmaguideline.com These reactions provide a pathway to synthesize substituted furan (B31954) or pyridine (B92270) derivatives. pharmaguideline.comthieme-connect.com

Ring Stability and Oxidation: Oxazole rings are thermally stable but can be susceptible to oxidation, which may lead to ring cleavage. tandfonline.com They can also undergo photolysis, as demonstrated by the photo-oxidation of 2,5-diphenyloxazole (B146863). tandfonline.com

Design Strategies for Tailoring Optical and Electronic Properties

The predictable structure-property relationships in oxazole derivatives allow for the rational design of molecules with specific functions. A primary strategy involves the creation of donor-π-acceptor (D-π-A) systems. nih.gov

In the context of 4,5-diphenyl-2-propyl-oxazole, the core structure can serve as the π-conjugated bridge. By functionalizing one of the phenyl rings (e.g., at C4) with a strong electron-donating group (e.g., -N(CH₃)₂, -OCH₃) and the other phenyl ring (at C5) with an electron-withdrawing group (e.g., -CN, -NO₂), a potent D-π-A fluorophore can be engineered. This design strategy is employed to maximize intramolecular charge transfer (ICT), which in turn is used to:

Tune Emission Color: By varying the strength of the donor and acceptor groups, the HOMO-LUMO gap can be finely adjusted, allowing the fluorescence emission color to be tuned across the visible spectrum. researchgate.net

Enhance Environmental Sensing: Molecules with strong ICT character often exhibit pronounced solvatochromism, making them excellent candidates for fluorescent probes that can report on the polarity or viscosity of their microenvironment. hkbu.edu.hknih.gov

Increase Stokes Shift: A large Stokes shift is critical for applications in fluorescence imaging and sensing to minimize self-quenching and interference between excitation and emission signals. The D-π-A design is a primary method for achieving this. researchgate.net

Another powerful strategy is the extension of the π-conjugated system. Replacing one of the phenyl groups with a larger aromatic system like biphenyl, or adding a π-conjugated spacer like a vinyl or ethynyl (B1212043) group, effectively lengthens the chromophore. researchgate.netmdpi.com This consistently leads to a bathochromic shift in both absorption and emission spectra, providing a reliable method for developing red and near-infrared (NIR) emitting fluorophores. researchgate.net

Computational Approaches to Predictive Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the predictive design of oxazole derivatives. irjweb.combohrium.com These in silico methods allow researchers to model and predict the properties of a molecule before engaging in potentially complex and time-consuming synthesis.

Key computational approaches include:

Prediction of Spectroscopic Properties: Time-Dependent DFT (TD-DFT) calculations can accurately predict the UV-visible absorption spectra of molecules, including transition energies and oscillator strengths. nih.govbohrium.com The close agreement often found between theoretical and experimental spectra validates the computational models and allows for reliable screening of different substituent effects. bohrium.com

Molecular Property Mapping: Calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. This helps predict sites of chemical reactivity and intermolecular interactions.

By using these computational tools, scientists can design a virtual library of 4,5-diphenyl-2-propyl-oxazole derivatives with various substituents. They can then calculate the expected photophysical and electronic properties for each derivative, identifying the most promising candidates for synthesis to achieve a desired outcome, such as a specific emission wavelength or environmental sensitivity. nih.govnih.gov This predictive approach accelerates the discovery and development of new functional materials.

Future Perspectives and Emerging Research Directions for Oxazole, 4,5 Diphenyl 2 Propyl Chemistry

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 2,4,5-trisubstituted oxazoles, including the 2-propyl-4,5-diphenyl variant, is moving beyond classical methods toward more efficient, versatile, and scalable strategies. Traditional syntheses often involve multiple steps and harsh reagents, such as thionyl chloride and high temperatures. chemicalbook.com

Future research is focused on one-pot reactions and catalytic systems that offer higher yields, milder reaction conditions, and a broader substrate scope. For instance, modern methods utilizing coupling reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) followed by metal-catalyzed cross-coupling reactions represent a significant step forward. beilstein-journals.org A key objective is to develop pathways that reduce waste and simplify purification, making these compounds more accessible for industrial and research applications. patsnap.com

| Feature | Classical Synthesis (e.g., from N-benzoyl-ω-aminoacetophenone) chemicalbook.com | Modern Catalytic Synthesis (e.g., Ni-catalyzed) beilstein-journals.org |

| Reagents | Thionyl chloride, aluminum trichloride, sulfuric acid | DMT-MM, NiCl2(dppf) catalyst, K3PO4 |

| Conditions | High temperatures (reflux), multiple steps | Milder temperatures (e.g., 110 °C), often fewer steps |

| Efficiency | Moderate to good yields, but can have significant byproducts | Generally high yields and cleaner reactions |

| Versatility | Can be limited by the availability of starting materials | Broader substrate scope due to the versatility of cross-coupling |

| Waste | Generates significant acidic and inorganic waste | Reduced waste stream, catalytic nature is more atom-economical |

This table provides an illustrative comparison of synthetic approaches for substituted oxazoles.

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical reactivity of the 4,5-diphenyloxazole (B1616740) core is an area ripe for discovery. Beyond its synthesis, much of the known chemistry involves its degradation. A critical area of future research is understanding the photooxidation pathways that affect the compound's stability, particularly for applications involving exposure to light and air.

Prolonged ultraviolet (UV) irradiation of 2,5-diphenyloxazole (B146863) in the presence of oxygen and water is known to cause photooxidation. unm.eduunm.edu This process can lead to the opening of the oxazole (B20620) ring and rearrangement to form complex tertiary amides, such as N-(phenylglyoxyl)dibenzamide hydrate. unm.eduunm.edu Investigating whether the 2-propyl derivative follows a similar degradation pathway is crucial for developing more robust materials. Future work will likely focus on mapping these degradation mechanisms precisely and exploring reactions that could functionalize the oxazole ring or its substituents without decomposition, thereby creating novel molecular structures.

Advancements in Photochemistry and Photophysics of Oxazoles

The photophysical properties of 4,5-diphenyloxazole derivatives are their most prominent feature, making them highly valuable in photonics and materials science. The parent compound, 2,5-diphenyloxazole (PPO), is a well-known organic scintillator and wavelength shifter, converting high-energy radiation or short-wavelength light into a more easily detectable, longer-wavelength emission. wikipedia.org PPO exhibits a strong fluorescence emission peak around 375-385 nm with a very high quantum yield, in some cases approaching 1.0. chemicalbook.comomlc.org

Emerging research is intensely focused on triplet-triplet annihilation photon upconversion (TTA-UC), a process that converts low-energy visible light into higher-energy UV light. researchgate.net In these systems, a sensitizer (B1316253) absorbs visible light and transfers its energy to an annihilator, which then emits UV light. PPO has proven to be an effective annihilator in combination with nanocrystal sensitizers. researchgate.net Future studies on Oxazole, 4,5-diphenyl-2-propyl- will aim to characterize its specific photophysical properties and evaluate its potential as a next-generation annihilator or a specialized fluor with tuned emission properties.

| Property | Value for 2,5-Diphenyloxazole (PPO) | Reference |

| Molar Extinction Coefficient | 35,700 cm⁻¹/M at 302.8 nm (in cyclohexane) | omlc.org |

| Fluorescence Emission Peak | ~385 nm | wikipedia.org |

| Fluorescence Quantum Yield | ~1.0 (in cyclohexane) | omlc.org |

| Primary Application | Scintillator, Wavelength Shifter | chemicalbook.comwikipedia.org |

This table summarizes key photophysical data for the closely related 2,5-diphenyloxazole (PPO), which serves as a benchmark for future studies on the 2-propyl derivative.

Integration into Advanced Functional Materials and Nanotechnology

The exceptional luminescent properties of diphenyloxazole derivatives make them prime candidates for integration into a variety of advanced materials. The primary application has been in organic scintillators for detecting nuclear radiation, where PPO is used as a primary fluor to emit light upon interaction with ionizing radiation. chemicalbook.com

Future directions point toward more sophisticated applications:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence efficiency of the oxazole core is beneficial for creating emissive layers in OLEDs, contributing to brighter and more colorful displays. chemimpex.com

Nanotechnology and Photonics: A key emerging area is the use of diphenyloxazoles in vis-to-UV photon upconversion systems. By combining them with semiconductor nanocrystals (quantum dots) like CdS/ZnS, researchers can create hybrid materials that convert visible light into UV photons, a process essential for applications in photocatalysis, water splitting, and photolithography. researchgate.net

Fluorescent Polymers: Diphenyloxazoles can be incorporated into polymer matrices to create functional materials. For example, they have been used to synthesize fluorescent poly(methyl methacrylate) (PMMA) microspheres, where the oxazole derivative influences the particle size and distribution during polymerization. researchgate.net

Synergistic Computational and Experimental Research for Rational Design

The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for the rational design of new oxazole derivatives with tailored properties. While specific computational studies on Oxazole, 4,5-diphenyl-2-propyl- are not yet prevalent, the strategies are well-established.

Future research will heavily rely on this synergy. For example, Density Functional Theory (DFT) and other computational methods can be used to:

Predict the photophysical properties (absorption/emission spectra, quantum yields) of novel oxazole derivatives before they are synthesized.

Model the stability of these compounds against photooxidation, helping to identify more robust structures.

Simulate interactions between oxazole guests and host materials (e.g., polymer matrices in scintillators), optimizing material performance. researchgate.net

This "design-before-synthesis" approach, which has been successfully used to discover potent inhibitors in medicinal chemistry, can accelerate the development of new functional materials by focusing experimental efforts on the most promising candidates. nih.gov

Sustainable and Environmentally Benign Chemical Processes

A major trend in modern chemistry is the development of sustainable and green processes that minimize environmental impact. Early synthetic routes to diphenyloxazoles often relied on hazardous reagents and generated considerable waste. patsnap.com

Future research is actively pursuing more environmentally benign alternatives. Key goals include:

Replacing Hazardous Reagents: Substituting toxic and corrosive chemicals like bromine or thionyl chloride with safer alternatives. patsnap.com

Improving Atom Economy: Designing reactions, such as one-pot syntheses, where most of the atoms from the reactants are incorporated into the final product, reducing waste. patsnap.com

Using Catalysis: Employing catalytic amounts of metals or organocatalysts instead of stoichiometric reagents to reduce waste and energy consumption. beilstein-journals.org

Greener Solvents: Shifting toward the use of less toxic and more environmentally friendly solvents.

By focusing on these principles, the chemical industry can produce valuable oxazole compounds while adhering to the growing demands for sustainable manufacturing.

Q & A

Q. What are the common synthetic routes for preparing 4,5-diphenyl-2-propyloxazole?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, (S)-(+)-2-phenylglycinol can serve as a chiral precursor, reacting with substituted benzaldehydes under reflux conditions in ethanol with glacial acetic acid as a catalyst. Purification steps include solvent evaporation under reduced pressure and recrystallization . Characterization via NMR and mass spectrometry (MS) is critical to confirm structure and purity .

Q. Which spectroscopic techniques are most effective for characterizing 4,5-diphenyl-2-propyloxazole?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent environments and confirm regiochemistry (e.g., distinguishing phenyl and propyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detects functional groups like C=N (oxazole ring) and C-H (aromatic/alkyl) stretches .

Q. What are the key physical properties of 4,5-diphenyl-2-propyloxazole relevant to laboratory handling?

- Methodological Answer :

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water.

- Melting Point : Use differential scanning calorimetry (DSC) to determine purity (sharp melting points indicate high crystallinity).

- Stability : Store under inert atmospheres to prevent oxidation of the oxazole ring .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 4,5-diphenyl-2-propyloxazole?

- Methodological Answer :

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl) to accelerate cyclocondensation .

- Solvent Effects : Compare polar (ethanol) vs. non-polar (toluene) solvents under reflux.

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .

Q. What strategies are employed to resolve and analyze stereoisomers in 4,5-diphenyl-2-propyloxazole derivatives?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation .

- Optical Rotation : Measure specific rotation to confirm enantiomeric excess.

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. How do structural modifications at the propyl substituent influence the compound's reactivity and biological activity?

- Methodological Answer :

- SAR Studies : Replace the propyl group with bulkier (e.g., isopropyl) or electron-withdrawing groups (e.g., bromophenyl) to assess changes in antimicrobial activity .

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., HOMO-LUMO gaps) and steric interactions .

Q. What computational methods are used to predict the electronic properties of 4,5-diphenyl-2-propyloxazole?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution and dipole moments .

- Molecular Docking : Screen against target proteins (e.g., bacterial enzymes) to predict binding affinities .

Q. How should researchers address discrepancies in biological activity data between different batches of synthesized 4,5-diphenyl-2-propyloxazole?

- Methodological Answer :

- Purity Analysis : Use HPLC to detect impurities (>98% purity required for reliable bioassays) .

- Crystallinity Check : Compare X-ray diffraction (XRD) patterns to rule out polymorphic variations .

- Biological Replicates : Repeat assays with freshly prepared solutions to control for solvent degradation .

Safety and Best Practices

Q. What safety considerations are critical when handling 4,5-diphenyl-2-propyloxazole derivatives in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.